molecular formula C20H15Br2ClN2O3S B5849650 N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide

N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide

Cat. No. B5849650
M. Wt: 558.7 g/mol
InChI Key: UNBNWJZPIVUFMS-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide, also known as BBSH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBSH is a hydrazide derivative that has been synthesized through a multi-step process involving several chemical reactions.

Mechanism of Action

N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of COX-2 by binding to its active site, thereby reducing the production of prostaglandins and other inflammatory mediators. N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide has also been shown to inhibit the activity of NF-kB, a transcription factor that is involved in the regulation of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide has been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide has several advantages as a research tool. It is a potent inhibitor of COX-2 and NF-kB, making it a useful tool for studying the role of these enzymes in various biological processes. N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide has also been shown to have low toxicity, making it a safe compound to use in laboratory experiments. However, the synthesis of N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide is complex and time-consuming, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research involving N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide. One potential area of research is the development of N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide derivatives with improved potency and selectivity. Another area of research is the use of N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide in combination with other drugs to enhance its therapeutic effects. Additionally, the use of N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide as a tool for studying the role of COX-2 and NF-kB in various biological processes warrants further investigation.

Synthesis Methods

The synthesis of N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 3-bromobenzyl bromide in the presence of potassium carbonate. The resulting product is then reacted with 4-chlorobenzenesulfonyl chloride and hydrazine hydrate to obtain N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide. The synthesis of N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide has been optimized to achieve high yields and purity.

Scientific Research Applications

N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to possess anti-inflammatory, anti-cancer, and anti-tumor properties. N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide has been shown to inhibit the activity of COX-2, an enzyme that is involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-[(E)-[5-bromo-2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Br2ClN2O3S/c21-16-3-1-2-14(10-16)13-28-20-9-4-17(22)11-15(20)12-24-25-29(26,27)19-7-5-18(23)6-8-19/h1-12,25H,13H2/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBNWJZPIVUFMS-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)Br)C=NNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)Br)/C=N/NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Br2ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.